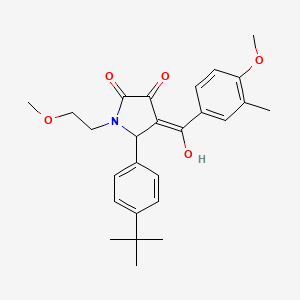![molecular formula C21H18BrNO B5428872 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide](/img/structure/B5428872.png)
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide, also known as HPP+ or dihydrorhodamine 123, is a fluorescent dye commonly used in scientific research. This compound is a cationic dye that is positively charged and is taken up by cells through the mitochondrial membrane potential. HPP+ has been used in a variety of applications, including as a mitochondrial probe, a marker for oxidative stress, and a tool for studying the mechanisms of cell death.
Mécanisme D'action
The mechanism of action of 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ involves the uptake of the compound by the mitochondria and its accumulation in the matrix. The fluorescence of this compound+ is dependent on the mitochondrial membrane potential, which is a measure of the electrochemical gradient across the inner mitochondrial membrane. Changes in the membrane potential can lead to changes in the fluorescence of this compound+, which can be used to study mitochondrial function.
Biochemical and Physiological Effects:
This compound+ has been shown to have no significant effects on mitochondrial function or cell viability at low concentrations. However, at higher concentrations, this compound+ can induce oxidative stress and lead to cell death. This property has been used to study the mechanisms of cell death, as well as to develop therapies for diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ in lab experiments include its high sensitivity and specificity for mitochondrial membrane potential, as well as its ease of use and compatibility with a variety of experimental systems. However, the limitations of this compound+ include its potential toxicity at high concentrations, as well as its limited ability to penetrate cell membranes.
Orientations Futures
There are many potential future directions for research involving 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+. These include the development of new fluorescent probes for mitochondrial function, the study of the role of mitochondrial dysfunction in disease, and the development of new therapies for diseases such as cancer. Additionally, new methods for the synthesis and purification of this compound+ could lead to improvements in its effectiveness and safety for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ involves the reaction of pyridine with benzaldehyde and 3-hydroxybenzaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with bromine to form the final compound, this compound+.
Applications De Recherche Scientifique
4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide+ has been extensively used in scientific research as a fluorescent probe for mitochondrial membrane potential. This compound is taken up by the mitochondria and accumulates in the matrix, where it fluoresces upon excitation. This property has been used to study mitochondrial function, as well as to detect changes in mitochondrial membrane potential in response to various stimuli.
Propriétés
IUPAC Name |
3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO.BrH/c1-17(20-7-3-2-4-8-20)22-14-12-18(13-15-22)10-11-19-6-5-9-21(23)16-19;/h2-16H,1H2;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKECGDCWETXSJR-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)C=CC3=CC(=CC=C3)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C1=CC=CC=C1)[N+]2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5428791.png)
![6-ethoxy-2-{1-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5428797.png)
![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)
![1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine](/img/structure/B5428836.png)
![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5428840.png)
![4-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5428847.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428854.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428856.png)
![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)